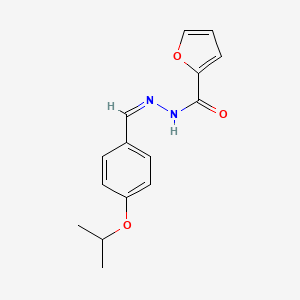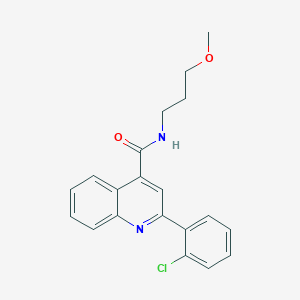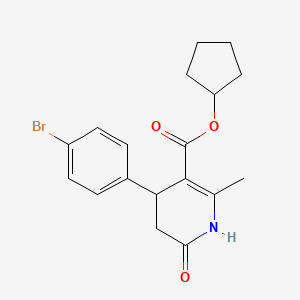![molecular formula C9H6F2N2O2S B4772112 1-[(2,5-difluorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B4772112.png)
1-[(2,5-difluorophenyl)sulfonyl]-1H-pyrazole
Overview
Description
1-[(2,5-difluorophenyl)sulfonyl]-1H-pyrazole is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DFP or DFPy and has been used in several research studies due to its unique properties.
Mechanism of Action
The mechanism of action of 1-[(2,5-difluorophenyl)sulfonyl]-1H-pyrazole involves the inhibition of JNK and GSK-3β enzymes. JNK is a member of the mitogen-activated protein kinase (MAPK) family, which is involved in various cellular processes, including inflammation, apoptosis, and stress response. GSK-3β is a serine/threonine protein kinase that regulates several cellular processes, including glycogen metabolism, gene expression, and cell differentiation. Inhibition of these enzymes by DFP leads to the modulation of several cellular processes, leading to its potential therapeutic applications.
Biochemical and Physiological Effects
1-[(2,5-difluorophenyl)sulfonyl]-1H-pyrazole has been found to have several biochemical and physiological effects. Inhibition of JNK and GSK-3β enzymes by DFP has been found to reduce inflammation, apoptosis, and stress response in several cellular and animal models. DFP has also been found to improve glucose metabolism and reduce insulin resistance in animal models of diabetes. These effects suggest that DFP has potential therapeutic applications in various diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 1-[(2,5-difluorophenyl)sulfonyl]-1H-pyrazole in lab experiments include its unique properties, such as its ability to inhibit JNK and GSK-3β enzymes. This compound has been found to be effective in several cellular and animal models, making it a promising candidate for further research. However, the limitations of using DFP in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Future Directions
There are several future directions for the research on 1-[(2,5-difluorophenyl)sulfonyl]-1H-pyrazole. These include further studies on its potential therapeutic applications in various diseases, such as cancer, Alzheimer's disease, and diabetes. Additionally, the development of new derivatives of DFP with improved efficacy and reduced toxicity is an area of future research. The use of DFP in combination with other drugs or therapies is also an area of future research, as it may enhance its therapeutic efficacy. Overall, the potential applications of 1-[(2,5-difluorophenyl)sulfonyl]-1H-pyrazole in various fields make it an exciting area of research for the scientific community.
Scientific Research Applications
1-[(2,5-difluorophenyl)sulfonyl]-1H-pyrazole has been used in various research studies due to its unique properties. This compound has been found to inhibit the activity of several enzymes, including c-Jun N-terminal kinase (JNK) and glycogen synthase kinase-3β (GSK-3β). These enzymes are involved in several cellular processes, including inflammation, apoptosis, and cell differentiation. Therefore, DFP has been studied for its potential therapeutic applications in various diseases, such as cancer, Alzheimer's disease, and diabetes.
properties
IUPAC Name |
1-(2,5-difluorophenyl)sulfonylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2O2S/c10-7-2-3-8(11)9(6-7)16(14,15)13-5-1-4-12-13/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYQAMLDTRIHHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)S(=O)(=O)C2=C(C=CC(=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-(2,4-dichlorophenyl)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide](/img/structure/B4772049.png)

![N-(2-furylmethyl)-1-methyl-4-{[3-(2-naphthylsulfonyl)propanoyl]amino}-1H-pyrazole-3-carboxamide](/img/structure/B4772062.png)
![N-[(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-3,4-dimethoxybenzamide](/img/structure/B4772066.png)

![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(3,4-difluorophenyl)benzamide](/img/structure/B4772075.png)
![1-ethyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}-1H-pyrazole-4-sulfonamide](/img/structure/B4772078.png)
![1-(4-ethylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4772092.png)

![ethyl 4-{[4-(allyloxy)-2-hydroxybenzoyl]amino}benzoate](/img/structure/B4772117.png)
![N-[(butylamino)carbonothioyl]-2-chlorobenzamide](/img/structure/B4772125.png)
![8,9-dimethyl-2-(2-pyridinyl)-7-(3-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4772134.png)